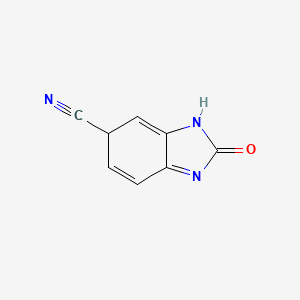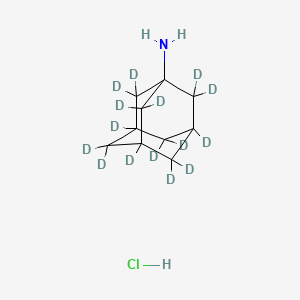
Pentakis(rhodium chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) chloride, also known as rhodium trichloride, is an inorganic compound with the formula RhCl₃. It typically exists in a hydrated form, RhCl₃·3H₂O, which appears as a red-brown solid. This compound is widely used in various chemical processes, particularly in homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium(III) chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Hydrated rhodium(III) oxide reacts with hydrochloric acid to produce RhCl₃·3H₂O.
Direct Chlorination: Rhodium sponge reacts with chlorine gas at temperatures between 200-300°C to form RhCl₃.
Industrial Production Methods
In industrial settings, the production of RhCl₃·3H₂O typically involves dissolving rhodium metal or its oxide in hydrochloric acid, followed by crystallization from concentrated hydrochloric acid to remove impurities .
Chemical Reactions Analysis
Rhodium(III) chloride undergoes various types of chemical reactions:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Rhodium(III) chloride can be reduced to rhodium metal or lower oxidation states using reducing agents.
Substitution: It participates in ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Rhodium(III) chloride is used as a catalyst in hydrogenation reactions, often in the presence of hydrogen gas and under elevated pressures.
Isomerization: It catalyzes the isomerization of alkenes under mild conditions.
Hydrosilylation: Rhodium(III) chloride facilitates the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals.
Major Products Formed
Acetic Acid: From the direct conversion of methane.
Dimethylketene Trimethylsilyl Acetals: From the hydrosilylation of α,β-unsaturated esters.
Scientific Research Applications
Rhodium(III) chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism by which rhodium(III) chloride exerts its effects varies depending on the application:
Comparison with Similar Compounds
Rhodium(III) chloride can be compared with other similar compounds, such as:
Rhodium(I) chloride (RhCl): Unlike RhCl₃, RhCl is often used in different catalytic processes and has distinct reactivity.
Rhodium(III) oxide (Rh₂O₃): This compound is another common form of rhodium used in various applications, but it has different chemical properties and reactivity compared to RhCl₃.
Rhodium(III) chloride stands out due to its versatility in catalysis and its potential biological applications, making it a unique and valuable compound in both scientific research and industrial processes.
Properties
Molecular Formula |
Cl15Rh5 |
|---|---|
Molecular Weight |
1046.3 g/mol |
IUPAC Name |
trichlororhodium |
InChI |
InChI=1S/15ClH.5Rh/h15*1H;;;;;/q;;;;;;;;;;;;;;;5*+3/p-15 |
InChI Key |
PRDQMEOKHPASNH-UHFFFAOYSA-A |
Canonical SMILES |
Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)
![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
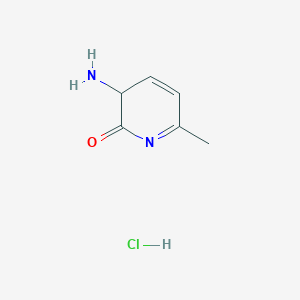
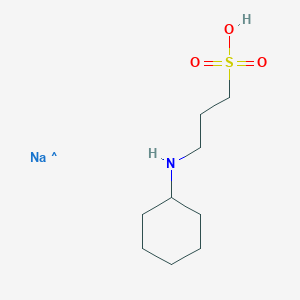
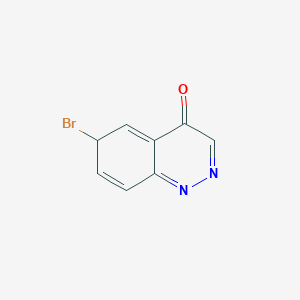
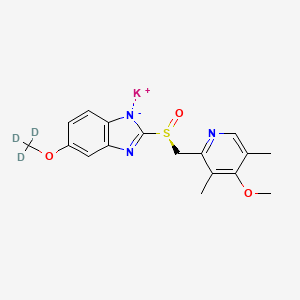
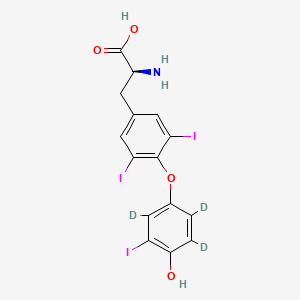
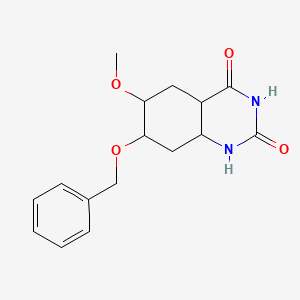
![8aH-pyrido[2,3-d]pyridazin-8-one](/img/structure/B12361686.png)

